2-amino-6-propyl-1H-pyrimidin-4-one
Description
2-Amino-6-propyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by an amino group at position 2, a propyl chain at position 6, and a ketone moiety at position 3. Pyrimidin-4-one scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or intermediates in nucleoside analog synthesis.
Properties
IUPAC Name |
2-amino-6-propyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKBAWAYYELHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-propyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4-one with propyl halides in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or water-ethanol mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-6-propyl-1H-pyrimidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-amino-6-propyl-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-amino-6-propyl-1H-pyrimidin-4-one and related pyrimidinone derivatives:
Detailed Research Findings
Lipophilicity and Bioavailability
- The propyl group in 2-amino-6-propyl-1H-pyrimidin-4-one confers higher logP (estimated ~1.8) compared to methyl (logP ~0.5) or hydroxymethyl (logP ~-0.2) analogs, suggesting better passive diffusion across biological membranes .
- In contrast, the hydrazinyl derivative (logP ~-1.0) exhibits polar characteristics, limiting bioavailability but enabling covalent modifications in synthetic chemistry .
Reactivity and Functionalization
- The hydrazinyl group in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one facilitates condensation reactions with carbonyl compounds, forming hydrazones for metal coordination or prodrug design .
- The aryl amino substituent in 2-amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one enhances π-π stacking with biological targets, as seen in kinase inhibition studies .
Solubility and Formulation
- The hydroxymethyl analog (253340-48-6) demonstrates superior aqueous solubility (>50 mg/mL) due to hydrogen bonding, making it suitable for intravenous formulations .
- The dihydrate form of 6-amino-2-methyl-1H-pyrimidin-4-one improves thermal stability, critical for long-term storage in solid dosage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
